3-Bromo-5-methylisoxazole-4-carboxylic acid

Catalog No.
S682200
CAS No.
130742-22-2
M.F
C5H4BrNO3
M. Wt
205.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-methylisoxazole-4-carboxylic acid

CAS Number

130742-22-2

Product Name

3-Bromo-5-methylisoxazole-4-carboxylic acid

IUPAC Name

3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9)

InChI Key

MWOSKCLDLLPNFA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)Br)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)Br)C(=O)O

The exact mass of the compound 3-Bromo-5-methylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoxazoles in Drug Discovery

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Preparation of Isoxazole Derivatives

3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique isoxazole structure. The molecular formula for this compound is C5H4BrNO3C_5H_4BrNO_3, and it has a molecular weight of approximately 205.994 g/mol. This compound features a bromine atom at the 3-position and a carboxylic acid functional group at the 4-position of the isoxazole ring, which contributes to its chemical reactivity and biological activity. It has a density of 1.865 g/cm³ and a boiling point of 349.62°C at standard atmospheric pressure .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated, resulting in an isoxazole derivative .

Research indicates that 3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that this compound can inhibit bacterial growth.
  • Neuroprotective Agents: It may have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity: Preliminary studies indicate potential effectiveness against various cancer cell lines .

Several synthesis methods have been developed for 3-Bromo-5-methylisoxazole-4-carboxylic acid:

  • Starting from Methyl 3-Bromo-5-methylisoxazole-4-carboxylate: This method involves hydrolysis followed by decarboxylation.
  • Using Bromoacetic Acid: Reaction with appropriate amines can yield the desired compound through cyclization processes.
  • Via Electrophilic Aromatic Substitution: Bromination of 5-methylisoxazole followed by carboxylation can also lead to this compound .

3-Bromo-5-methylisoxazole-4-carboxylic acid serves various applications in organic synthesis and medicinal chemistry:

  • Building Block in Organic Synthesis: It is used as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in treating infections and cancers.
  • Research Tool: Employed in biochemical research to study enzyme interactions and metabolic pathways .

Interaction studies involving 3-Bromo-5-methylisoxazole-4-carboxylic acid have focused on its binding affinity with biological targets:

  • Protein Kinases: Investigations into how this compound interacts with specific kinases could reveal insights into its mechanism of action in cellular signaling pathways.
  • Enzyme Inhibition: Studies have indicated that it may inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .

Several compounds share structural characteristics with 3-Bromo-5-methylisoxazole-4-carboxylic acid, including:

Compound NameStructure CharacteristicsUnique Features
4-Isoxazolecarboxylic AcidSimilar isoxazole structureLacks bromine substitution
3-Chloro-5-methylisoxazoleChlorine instead of bromineDifferent halogen affects reactivity
3-MethylisoxazoleNo halogen substitutionSimplified structure with varied biological activity
5-MethylisoxazoleLacks carboxylic acid functionalityFocused on neuroprotective properties

These comparisons highlight the uniqueness of 3-Bromo-5-methylisoxazole-4-carboxylic acid due to its specific halogen substitution and functional groups, which influence its chemical behavior and biological activity significantly .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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